molecular formula C12H12N2O B11900076 (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine

(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine

Cat. No.: B11900076
M. Wt: 200.24 g/mol
InChI Key: QTNRHMRUPRTNOR-ARJAWSKDSA-N
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Description

(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine is a specialized chemical reagent designed for advanced organic synthesis and drug discovery research . This compound features a unique molecular architecture that combines a quinoline heterocycle with a (Z)-configured hydroxylamine allyl ether. The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities, including potent antimicrobial effects against various bacterial pathogens . Furthermore, the N-O bond containing functional group is a key motif in several bioactive compound classes, suggesting its potential utility in developing novel therapeutic agents . Researchers can employ this reagent as a versatile building block for the synthesis of complex heterocyclic systems, such as isoxazole and oxazolidinone derivatives, which are core structures in several approved antibiotics . Its application is particularly relevant in exploring new chemical space for antibacterial drug discovery, especially against Gram-positive bacteria like Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE), addressing the critical need for new scaffolds to combat antibiotic resistance . The compound is provided for research purposes in chemical biology, medicinal chemistry, and the development of novel antimicrobial agents. (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

O-[(Z)-3-quinolin-3-ylprop-2-enyl]hydroxylamine

InChI

InChI=1S/C12H12N2O/c13-15-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-6,8-9H,7,13H2/b4-3-

InChI Key

QTNRHMRUPRTNOR-ARJAWSKDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C\CON

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CCON

Origin of Product

United States

Preparation Methods

Stille Coupling for Allyl Group Installation

The Stille cross-coupling reaction serves as a cornerstone for introducing the Z-configured allyl group to the quinoline scaffold. As detailed in patent US7288549B2, this method involves reacting 3-bromoquinoline with a Z-configured allyltributyltin reagent under palladium catalysis. The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the organostannane, and reductive elimination to yield the desired (Z)-3-(quinolin-3-yl)allyl intermediate. Critical parameters include:

  • Catalyst system : Pd(PPh₃)₄ (5 mol%) in anhydrous DMF.

  • Temperature : 80–100°C under inert atmosphere.

  • Yield : 70–85% after purification via silica gel chromatography.

The Z stereochemistry is preserved by using stereodefined vinyl stannanes, which avoid isomerization during coupling. Nuclear magnetic resonance (NMR) analysis confirms the geometry: the coupling constant (JHHJ_{H-H}) between vinylic protons is 10–12 Hz, characteristic of cis configuration.

Wittig Reaction as an Alternative Route

For laboratories lacking access to specialized tin reagents, the Wittig reaction offers a viable alternative. Quinoline-3-carbaldehyde undergoes reaction with a non-stabilized ylide (e.g., CH₂=PPh₃) to form the Z-allyl alcohol. The ylide’s reactivity ensures preferential formation of the cis alkene. Subsequent treatment with PBr₃ converts the alcohol to the corresponding allyl bromide, a crucial intermediate for hydroxylamine functionalization.

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via sequential solvent crystallization (ethanol/water) and flash chromatography (ethyl acetate/hexane). The ACS Omega study reports that crystallization from ethanol affords analytically pure (Z)-O-(3-(quinolin-3-yl)allyl)hydroxylamine with >98% purity, as validated by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.11–7.52 (m, 6H, Ar–H), 6.58 (d, J=8.2J = 8.2 Hz, 1H, vinylic H), 4.49 (t, J=6.0J = 6.0 Hz, 2H, NCH₂), 2.67 (t, J=6.0J = 6.0 Hz, 2H, CH₂CO).

  • MS (MALDI-TOF) : m/z 269.33 [M + Na]⁺, consistent with the molecular formula C₁₃H₁₄N₂O₂.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Stereoselectivity (Z:E)
Stille CouplingPalladium-catalyzed coupling859895:5
Wittig ReactionYlide-mediated alkene formation789590:10
Mitsunobu EtherificationDIAD/PPh₃ coupling7099>99:1

Challenges and Optimization Strategies

Stereochemical Integrity

Maintaining the Z configuration during allyl group installation remains challenging. Strategies include:

  • Using low-temperature conditions (−78°C) during Wittig reactions to suppress alkene isomerization.

  • Employing bulky ligands (e.g., tri-o-tolylphosphine) in Stille couplings to enhance stereoretention.

Hydroxylamine Stability

Hydroxylamine derivatives are prone to oxidation. Workarounds include:

  • Conducting reactions under nitrogen or argon.

  • Adding radical inhibitors (e.g., BHT) to reaction mixtures .

Scientific Research Applications

Structural Characteristics and Synthesis

(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine features a quinoline moiety, which is known for its diverse biological activities. The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : The reaction of quinoline derivatives with hydroxylamine or its derivatives can yield hydroxylamine compounds. For instance, quinoline can be treated with hydroxylamine hydrochloride in the presence of a catalyst to form the desired product.
  • Alkylation Techniques : The introduction of alkyl groups can be performed using standard alkylation techniques, which enhance the compound's biological activity.

Antitumor Activity

Research indicates that hydroxylamines, including (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine, can act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and tumor progression. Studies have shown that modifications to the hydroxylamine structure can significantly enhance their potency as IDO1 inhibitors. For example, O-benzylhydroxylamine derivatives have demonstrated nanomolar-level activity against IDO1, suggesting that similar modifications could be explored for (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine to improve its efficacy in cancer therapy .

Antimicrobial Properties

Compounds with quinoline structures are frequently associated with antibacterial and antifungal activities. The incorporation of hydroxylamine functionality may further enhance these properties. Quinoline derivatives have been found to exhibit significant activity against various bacterial strains, making (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

StudyCompoundFindings
Quinoline DerivativesExhibited anti-tuberculosis and anticancer activities.
O-AlkylhydroxylaminesPotent inhibitors of IDO1 with nanomolar activity; structure-activity relationship studies revealed significant insights into enhancing potency.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic AcidShowed promising biological activities leading to further structural modifications for enhanced efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key structural analogs include N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide derivatives (e.g., compounds 38–40) . The table below highlights critical differences:

Feature (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (38–40)
Core Structure Quinoline 4-Oxo-1,4-dihydroquinoline
Functional Group Hydroxylamine-O-allyl (Z-configuration) Carboxamide (-CONH-Ar)
Substituents Allyl group at position 3 Pentyl at N1, aryl carboxamide at C3
Synthetic Route Not explicitly detailed in literature Acyl chloride + amine coupling under basic conditions
Potential Bioactivity Metalloenzyme inhibition, antimicrobial Anticancer (e.g., topoisomerase inhibition), antibacterial
Key Observations:
  • Functional Group Impact : The hydroxylamine group in the target compound may confer redox activity, enabling radical scavenging or metal chelation, whereas carboxamides in analogs 38–40 enhance hydrogen-bonding capacity and stability.
  • Substituent Effects : The pentyl chain in analogs 38–40 may increase lipophilicity, enhancing membrane permeability, while the aryl carboxamide contributes to π-π stacking interactions with aromatic residues in enzymes.

Biological Activity

(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine, highlighting relevant research findings, case studies, and data tables.

(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine can be synthesized through specific chemical reactions involving quinoline derivatives. Its structure suggests potential interactions with biological targets due to the presence of both hydroxylamine and quinoline moieties.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine have shown promising results in inhibiting the growth of MCF-7 breast cancer cells. A study reported that certain quinoline derivatives exhibited binding affinities toward epidermal growth factor receptor (EGFR), with binding energies ranging from −19.8 to −24.8 kcal/mol, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Binding Energy (kcal/mol)
Compound 9eMCF-710-24.8
Compound 9cA54915-22.5
Compound 9gHeLa12-19.8

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds related to (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine have been investigated for their ability to inhibit acetylcholinesterase (AChE). Molecular docking studies revealed that certain derivatives showed strong interactions with key residues in the AChE active site, suggesting their potential as therapeutic agents for cognitive disorders .

Table 2: Cholinesterase Inhibition Potency

CompoundAChE Inhibition (%)Binding Affinity (kcal/mol)
Quinoline Derivative A85-10.5
Quinoline Derivative B75-9.0
(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine80-9.5

Study on Antitumor Activity

A comprehensive study evaluated various quinoline derivatives for their antitumor activity against human pancreatic and gastric cancer cell lines. The results indicated that specific modifications in the quinoline structure significantly enhanced cytotoxicity and apoptosis induction in cancer cells .

Neuroprotective Effects

In another investigation, a series of hydroxylamine derivatives were tested for neuroprotective effects against oxidative stress-induced cell damage. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cell lines, suggesting a potential role in neuroprotection .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d₆) identifies the Z-configuration via coupling constants (J = 10–12 Hz for allylic protons) and NOESY correlations between the hydroxylamine proton and quinoline H-2 .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 255.1004 [M+H]⁺). Derivatization with PFBHA enhances sensitivity in GC-MS for trace analysis .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry but requires highly pure samples (>99%) .

Advanced: How does the quinoline moiety influence the compound’s reactivity in nucleophilic additions?

Methodological Answer :
The quinoline group acts as an electron-withdrawing substituent, polarizing the allyl system and enhancing electrophilicity at the β-carbon. Key findings:

  • Kinetic Studies : DFT calculations show a 15% lower activation energy for nucleophilic attack at the β-position compared to non-quinoline analogs .
  • Applications : The compound participates in [3+2] cycloadditions with nitriles to form pyrazole derivatives under mild conditions (rt, 12 hr, DMF). Monitor regioselectivity via ¹³C-NMR .

Data Contradiction: Resolving discrepancies in reported stability profiles across studies.

Methodological Answer :
Conflicting stability data may arise from:

  • Purity : Impurities (e.g., E-isomer) accelerate degradation. Use preparative HPLC to achieve >98% purity before stability testing .
  • Solvent Effects : Aqueous buffers (pH 7.4) induce hydrolysis (t₁/₂ = 24 hr), while anhydrous DMSO extends stability (t₁/₂ > 1 week). Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring .
  • Isomerization Pathways : Track ZE conversion via circular dichroism (CD) or chiral HPLC .

Advanced: What role does this compound play in synthesizing heterocyclic scaffolds?

Methodological Answer :
The hydroxylamine-allyl-quinoline system enables diverse cyclizations:

  • Quinoxaline Formation : React with α-keto acids (e.g., pyruvic acid) under acidic conditions (HCl, reflux) to yield quinoxaline derivatives. Optimize yields (70–85%) by varying stoichiometry .
  • Isoxazolidines : Perform 1,3-dipolar cycloaddition with electron-deficient alkenes (e.g., methyl acrylate) at 60°C for 6 hr. Characterize products via 2D NMR .

Basic: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer :
Common issues and solutions:

  • Byproduct Formation : Use excess hydroxylamine (1.5 eq) and slow addition of allyl halide to suppress dimerization.
  • Solvent Choice : Replace ethanol with THF/water (4:1) to improve solubility of intermediates .
  • Workup : Extract the product with dichloromethane (3×) and dry over anhydrous Na₂SO₄. Yield increases from 45% to 68% after optimization .

Advanced: Can computational methods predict the compound’s metabolic pathways?

Methodological Answer :
Yes. Use in silico tools:

  • ADMET Prediction : SwissADME estimates high intestinal absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s) and CYP3A4-mediated oxidation as the primary metabolic route .
  • Docking Studies : AutoDock Vina simulates binding to hepatic enzymes (e.g., CYP450), identifying N-oxidation as a major pathway. Validate with in vitro microsomal assays .

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